molecular formula C17H19NO3 B1620054 N-(1-Benzyl-2-hydroxyethyl)carbamic acid benzyl ester CAS No. 73747-40-7

N-(1-Benzyl-2-hydroxyethyl)carbamic acid benzyl ester

Cat. No. B1620054
CAS RN: 73747-40-7
M. Wt: 285.34 g/mol
InChI Key: WPOFMMJJCPZPAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-Benzyl-2-hydroxyethyl)carbamic acid benzyl ester is a natural product found in Fusarium sambucinum with data available.

Scientific Research Applications

  • Asymmetric Esterification and Kinetic Resolution:

    • Shiina and Nakata (2007) reported the production of optically active carboxylic esters through the kinetic resolution of racemic secondary benzylic alcohols using free carboxylic acids with benzoic anhydride and tetramisole derivatives. This method directly produces chiral carboxylic esters from free acids and racemic alcohols, utilizing a trans-acylation process under the influence of chiral catalysts (Shiina & Nakata, 2007).
  • Prodrug Synthesis and Stability:

    • Hansen, Faarup, and Bundgaard (1991) synthesized various carbamic acid esters as prodrug forms of dopaminergic drugs, evaluating their stability and bioconversion. They found that N,N-Disubstituted carbamates were stable in both buffer and plasma solutions and could potentially be used as prodrugs for certain benzazepines (Hansen, Faarup, & Bundgaard, 1991).
  • Synthesis of Functionalized Compounds:

    • Marcotte and Lubell (2002) achieved the synthesis of 4-amino-1H-pyrrole-2-carboxylic acid benzyl esters by treating N-PhF-4-oxoproline benzyl ester with different amines. This method highlights the versatility of benzyl esters in synthesizing functionalized compounds (Marcotte & Lubell, 2002).
  • Lewis Acid Catalyzed Reactions:

    • Benfatti et al. (2009) reported the use of Sc(OTf)3 as a Lewis acid catalyst for reactions involving carbamates, leading to the efficient synthesis of polyfunctionalized isoxazolidines and isoxazolines (Benfatti et al., 2009).
  • Gas Chromatography and Mass Spectrometry:

    • Oehlenschläger, Hintze, and Gercken (1975) demonstrated the utility of benzyl esters, including hydroxycarboxylic acid benzyl esters, in gas chromatography and mass spectrometry for analytical purposes (Oehlenschläger, Hintze, & Gercken, 1975).
  • Acetylcholinesterase Inhibitors:

    • Decker (2007) explored carbamic acid esters of quinolin-6-ol and related compounds as novel inhibitors of acetylcholinesterase, which have applications in Alzheimer's disease research (Decker, 2007).
  • Anti-Mycobacterium Activity:

    • Pagani et al. (1996) synthesized and tested a series of carbamic esters against Mycobacterium avium strains, revealing their potential as antimicrobial agents (Pagani et al., 1996).

properties

CAS RN

73747-40-7

Product Name

N-(1-Benzyl-2-hydroxyethyl)carbamic acid benzyl ester

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

benzyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate

InChI

InChI=1S/C17H19NO3/c19-12-16(11-14-7-3-1-4-8-14)18-17(20)21-13-15-9-5-2-6-10-15/h1-10,16,19H,11-13H2,(H,18,20)

InChI Key

WPOFMMJJCPZPAO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(CO)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CC(CO)NC(=O)OCC2=CC=CC=C2

Other CAS RN

6372-14-1

sequence

F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of the objective compound of step (8) (109 g, 0.345 mol) in THF (500 mL) were added mortar-pulverized lithium chloride (29.2 g, 0.689 mol) and sodium tetrahydroborate (26.1 g, 0.690 mol). To the resulting suspension was added ethanol (1000 mL) with dropwise over 40 minutes, and the mixture was stirred at room temperature for 14 hours. To the reaction mixture was added 10% citric acid aqueous solution (700 mL), and the mixture was stirred at room temperature for 30 minutes. The organic solvent was distilled off under reduced pressure. The residue was added to water (700 mL) and extracted with dichloromethane. The extract was washed with saturated brine and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure to give white crystals. The crystals were recrystallized from ethyl acetate-hexane (1:2.7, 370 mL) to give 87.8 g (89%) of N-benzyloxycarbonyl-DL-phenylalaninol as white crystals.
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109 g
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500 mL
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1000 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-Benzyl-2-hydroxyethyl)carbamic acid benzyl ester
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N-(1-Benzyl-2-hydroxyethyl)carbamic acid benzyl ester
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N-(1-Benzyl-2-hydroxyethyl)carbamic acid benzyl ester
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N-(1-Benzyl-2-hydroxyethyl)carbamic acid benzyl ester
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N-(1-Benzyl-2-hydroxyethyl)carbamic acid benzyl ester
Reactant of Route 6
N-(1-Benzyl-2-hydroxyethyl)carbamic acid benzyl ester

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